3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)
Description
The compound 3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI) (hereafter referred to as Compound A) is a pyrazolidinedione derivative characterized by a heterocyclic core with a conjugated propenylidene group and a 2-chlorophenyl substituent. Pyrazolidinediones are dicarboximides, a class of compounds often associated with fungicidal and pharmaceutical activities due to their structural mimicry of enzyme substrates .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJFICTTKPNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the condensation of 3,5-pyrazolidinedione with various carbonyl compounds. One common method is the Knoevenagel reaction, where 3,5-pyrazolidinedione reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid.
Another method involves the cyclization of arylidene malonic acid hydrazide with glacial acetic acid
Industrial Production Methods
Industrial production of 3,5-pyrazolidinedione derivatives may involve large-scale Knoevenagel reactions or other condensation reactions. The choice of method depends on the desired substituents and the specific application of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in Knoevenagel condensations facilitated by its α,β-unsaturated ketone system. A study demonstrated this reactivity by condensing a similar propenylidene-containing structure with aldehydes under acidic conditions . Key parameters include:
| Reaction Component | Conditions | Role in Reaction |
|---|---|---|
| Sodium acetate | Acetic acid reflux (100-110°C) | Base catalyst for enolate formation |
| (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal | Electrophilic partner | Forms conjugated π-system |
This reaction expands the compound's π-conjugation, critical for developing bioactive derivatives .
Nucleophilic Additions
The dual carbonyl groups at positions 3 and 5 undergo nucleophilic attacks:
Key Targets
-
Carbonyl Oxygen : Reacts with Grignard reagents (e.g., methylmagnesium bromide) to form alcohol intermediates .
-
Propenylidene Moiety : Acts as a Michael acceptor for thiols or amines, forming 1,4-adducts. The electron-withdrawing chlorophenyl group enhances electrophilicity at the β-carbon .
Experimental Evidence
-
Grignard reactions require activated magnesium in anhydrous solvents (THF/diethyl ether) .
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Michael additions show regioselectivity influenced by steric hindrance from the phenyl group at position 1.
Cross-Coupling Reactions
The 2-chlorophenyl substituent enables participation in Suzuki-Miyaura couplings. A protocol using Pd(dppf)Cl₂ catalyst achieved biaryl product formation :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.04 equiv) |
| Base | K₂CO₃ (5 equiv) |
| Solvent System | 1,4-Dioxane/H₂O (5:2) |
| Temperature | Reflux (100°C) |
| Yield | 53% (for analogous substrates) |
This method allows modular functionalization of the aryl ring while preserving the pyrazolidinedione core .
Redox Reactivity
The propenylidene system undergoes controlled reductions:
Hydrogenation
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond without affecting carbonyl groups.
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Complete reduction requires elevated pressures (3-5 atm) and prolonged reaction times .
Oxidation
-
Ozonolysis cleaves the propenylidene chain to yield dicarbonyl fragments.
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MnO₂ oxidizes allylic C-H bonds, forming epoxides or ketones depending on conditions.
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism:
| Condition | Dominant Form | pKa Range |
|---|---|---|
| Acidic (pH < 3) | Enol form stabilized by H-bonding | 4.2-4.8 |
| Neutral/Basic | Diketo form predominates | - |
This tautomerism influences solubility and binding affinity in biological systems .
Stability Considerations
-
Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder pathways .
-
Photoreactivity : UV exposure induces [2+2] cycloadditions between adjacent enone systems .
The chemical versatility of 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-3,5-pyrazolidinedione makes it a valuable scaffold for synthesizing pharmacologically active molecules. Its reactivity is strategically modifiable through substitutions at the phenyl ring, propenylidene chain, and pyrazolidinedione core .
Scientific Research Applications
3,5-Pyrazolidinedione derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and targets depend on the specific structure and substituents of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Pyrazolidinedione Derivatives
Compound A shares its core structure with other pyrazolidinediones but differs in substituents:
- 3,5-Pyrazolidinedione,4-[3-(2-chlorophenyl)-3-oxopropyl]-1,2-diphenyl (Compound B) (): Substituents: A 3-oxopropyl chain at position 4 and diphenyl groups at positions 1 and 2. The diphenyl groups may increase steric hindrance, affecting bioavailability.
| Parameter | Compound A | Compound B |
|---|---|---|
| Core Structure | Pyrazolidinedione | Pyrazolidinedione |
| Position 4 Substituent | 3-(2-Chlorophenyl)-2-propenylidene | 3-(2-Chlorophenyl)-3-oxopropyl |
| Position 1 Substituent | Phenyl | Phenyl |
| Position 2 Substituent | - | Phenyl |
| Conjugation | Extended conjugation (propenylidene) | Limited conjugation (oxopropyl) |
| Potential Bioactivity | Likely enhanced reactivity | Possible steric limitations |
Inference : The propenylidene group in Compound A may improve interactions with biological targets (e.g., enzymes) through resonance stabilization, whereas Compound B ’s oxopropyl chain could limit such interactions .
2.2. Oxazolidinedione Derivatives
Oxazolidinediones (e.g., 3-(3,5-dichlorophenyl)-5-methyl-5-(2-oxiranyl)-2,4-oxazolidinedione (Compound C) ; ) share a similar dicarboximide backbone but differ in heterocyclic structure:
- Compound C contains an oxazolidinedione core with dichlorophenyl and oxiranyl substituents. Oxiranyl groups are known for their epoxide reactivity, often utilized in fungicides like triticonazole ().
| Parameter | Compound A | Compound C |
|---|---|---|
| Heterocycle | Pyrazolidinedione | Oxazolidinedione |
| Key Substituents | 2-Chlorophenyl, propenylidene | 3,5-Dichlorophenyl, oxiranyl |
| Reactivity | Conjugation-driven | Epoxide-driven |
| Biological Role | Potential antifungal activity | Documented fungicidal use |
Inference: While Compound A’s propenylidene group may enable unique binding modes, Compound C’s oxiranyl substituent aligns with known agrochemical mechanisms (e.g., disrupting cell membrane synthesis) .
2.3. Dicarboximide Fungicides
Compound A structurally resembles dicarboximide fungicides such as iprodione () and vinclozolin (), which inhibit glycerol biosynthesis in fungi:
- Iprodione : Contains a dichlorophenyl group and a 1-methylethyl carboxamide.
- Vinclozolin : Features a dichlorophenyl group and an ethenyl substituent.
| Parameter | Compound A | Iprodione |
|---|---|---|
| Core Structure | Pyrazolidinedione | Hydantoin |
| Chlorophenyl Position | 2-Chloro (ortho) | 3,5-Dichloro (meta) |
| Key Functional Groups | Propenylidene | 1-Methylethyl carboxamide |
| Bioactivity | Hypothesized antifungal | Confirmed antifungal |
Research Implications
- Structure-Activity Relationship (SAR) : The propenylidene group in Compound A likely contributes to redox activity or electrophilic adduct formation, a mechanism observed in other conjugated systems ().
- Resistance Considerations : Dicarboximide fungicides often face resistance due to mutations in fungal target proteins (e.g., Nik1 kinase). Compound A ’s unique substituents might mitigate resistance by altering binding kinetics .
Q & A
Basic Question: What are the standard synthetic routes for preparing 3,5-pyrazolidinedione derivatives with 2-chlorophenyl substituents?
Answer:
The synthesis of 3,5-pyrazolidinedione derivatives typically involves a multicomponent reaction pathway. For example, the target compound can be synthesized via a reaction sequence starting with substituted chalcones or α,β-unsaturated ketones. describes a method where water acts as an electrophilic activator via hydrogen bonding, with catalytic imidazole enhancing reaction efficiency (Scheme 2) . The reaction conditions (e.g., solvent, temperature, and catalyst) are critical: glacial acetic acid with hydrochloric acid is commonly used for cyclization, as seen in analogous pyrazoline syntheses (e.g., 60–65°C for 30 minutes, followed by reflux) . Key steps include:
- Intermediate formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones.
- Cyclization : Acid-catalyzed closure to form the pyrazolidinedione core.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .
Basic Question: How is the structural conformation of this compound confirmed experimentally?
Answer:
Structural confirmation relies on spectral and analytical techniques:
- FT-IR : Identifies carbonyl stretches (1680–1690 cm⁻¹ for dicarbonyl groups) and absence of enolic O–H bands (~3200 cm⁻¹), distinguishing dicarbonyl (8) from enol tautomers (9) .
- NMR : -NMR reveals proton environments (e.g., vinylic protons at δ 5.20 ppm in pyrazoline derivatives), while -NMR confirms carbonyl carbons at δ 160–170 ppm .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
- X-ray crystallography (if available): Resolves absolute configuration and hydrogen-bonding patterns.
Advanced Question: What mechanistic role does water play in the electrophilic activation during synthesis?
Answer:
In the synthesis described in , water facilitates electrophilic activation through hydrogen bonding with carbonyl oxygen atoms, polarizing the α,β-unsaturated system and enhancing reactivity toward nucleophilic attack by hydrazine derivatives . This is supported by:
- Kinetic studies : Increased reaction rates in protic solvents.
- Computational modeling : Hydrogen-bond networks stabilize transition states.
- Catalytic synergy : Imidazole acts as a base, deprotonating intermediates and accelerating cyclization .
Advanced Question: How do spectral data resolve structural ambiguities between dicarbonyl and enol tautomers?
Answer:
Tautomeric equilibria (dicarbonyl vs. enol) are resolved via:
- FT-IR : Absence of broad O–H stretches (~3200 cm⁻¹) confirms the dicarbonyl form.
- -NMR : Lack of enolic proton signals (δ 10–12 ppm) and presence of NH protons (δ 2.5–3.5 ppm) support the dicarbonyl structure .
- UV-Vis : Dicarbonyl derivatives exhibit λmax shifts (~20 nm) compared to enolic forms due to conjugation differences.
- Theoretical calculations : DFT studies predict lower energy for the dicarbonyl tautomer, consistent with experimental data .
Advanced Question: What methodological frameworks guide the design of anti-inflammatory activity studies for this compound?
Answer:
Anti-inflammatory evaluation typically follows:
- In vitro assays : COX-1/COX-2 inhibition (enzyme immunoassays) and NF-κB pathway analysis.
- In vivo models : Carrageenan-induced paw edema in rodents, with dose-response profiling .
- Control benchmarks : Comparison to NSAIDs (e.g., ibuprofen) for IC50 values.
- Theoretical alignment : Linking results to structure-activity relationships (SAR) for pyrazolidinediones, focusing on substituent effects (e.g., 2-chlorophenyl enhances lipophilicity and target binding) .
Advanced Question: How can computational methods optimize reaction conditions for higher yields?
Answer:
Computational strategies include:
- DFT calculations : Modeling transition states to identify rate-limiting steps (e.g., cyclization barriers).
- Solvent screening : COSMO-RS predicts solvent effects on reaction thermodynamics.
- Catalyst design : Molecular docking identifies imidazole derivatives with higher basicity or steric compatibility .
- DoE (Design of Experiments) : Factorial design optimizes variables (temperature, catalyst loading, solvent ratio) to maximize yield .
Advanced Question: What contradictions exist between theoretical and experimental elemental analysis data, and how are they addressed?
Answer:
Discrepancies often arise from:
- Sample impurities : Trace solvents or byproducts inflate hydrogen/carbon values.
- Hydration states : Unaccounted water in crystalline samples.
- Resolution example : In , calculated C: 80.87% vs. found C: 80.81% (deviation: -0.06%) is resolved by repeating combustion analysis under anhydrous conditions .
Advanced Question: How are stereochemical outcomes controlled during synthesis?
Answer:
Stereoselectivity is achieved via:
- Chiral catalysts : Asymmetric induction using enantiopure imidazole derivatives.
- Steric effects : Bulky substituents (e.g., 2-chlorophenyl) favor specific transition-state geometries.
- Crystallization-induced asymmetry : Preferential crystallization of one enantiomer from racemic mixtures .
Advanced Question: What strategies validate biological activity data against potential assay artifacts?
Answer:
- Counter-screening : Test compounds in parallel assays (e.g., COX-2 vs. unrelated enzymes).
- Cytotoxicity controls : Ensure activity is not due to cell death (MTT assay).
- Negative controls : Use structurally similar but inactive analogs.
- Dose-response curves : Confirm activity is concentration-dependent and saturable .
Advanced Question: How is the compound’s stability under physiological conditions assessed?
Answer:
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4), monitoring via HPLC.
- Light/thermal stability : Accelerated aging studies (40°C/75% RH for 6 months).
- Metabolic stability : Liver microsome assays identify major metabolites .
Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Interpretation | Reference |
|---|---|---|---|
| FT-IR | 1682 cm⁻¹ | Dicarbonyl stretch | |
| -NMR | δ 5.20 (dd, J = 7.5, 12.3 Hz) | Vinylic proton | |
| -NMR | δ 162.6 | Carbonyl carbon |
Table 2: Optimization of Reaction Conditions via DoE
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–65°C | +25% | |
| Catalyst loading | 10 mol% imidazole | +15% | |
| Solvent ratio | 4:1 petroleum ether:EA | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
